molecular formula C16H16N6O2 B2457030 1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034522-80-8

1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2457030
CAS RN: 2034522-80-8
M. Wt: 324.344
InChI Key: CZQIJDXEXHJROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

The title compound was designed as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, also known as threonine and tyrosine kinase (TTK). MPS1 plays a crucial role in cell division and is implicated in various malignancies, including triple-negative breast cancer. Inhibiting MPS1 activity could be a promising therapeutic strategy .

Protein Kinase Inhibitors

Beyond MPS1, the compound’s inhibitory potency was evaluated against other kinases harboring a rare cysteine in the hinge region, including MAPKAPK2 and p70S6Kβ/S6K2. Understanding its selectivity profile against these kinases is essential for drug development .

Heterocycle Reactions

The synthesis of this compound involved a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. These synthetic methods contribute to the field of heterocycle reactions .

Pharmacological Studies

Investigating the pharmacokinetics, bioavailability, and toxicity profile of this compound is crucial for its potential clinical use. Preclinical studies can shed light on its safety and efficacy .

Drug Design and Optimization

Researchers can explore modifications to the compound’s structure to enhance its binding affinity, selectivity, and pharmacological properties. Computational modeling and structure-activity relationship studies are valuable in this context .

Anticancer Agents

Given its kinase inhibition properties, this compound could be further developed as an anticancer agent. Investigating its effects on cancer cell lines, tumor xenograft models, and potential combination therapies is an exciting avenue for research .

properties

IUPAC Name

1-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-21-10-12(9-19-21)13-4-3-11(7-17-13)8-18-16(24)14-5-6-15(23)22(2)20-14/h3-7,9-10H,8H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQIJDXEXHJROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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